molecular formula C21H30O5 B13863217 6b-Hydroxy-11-deoxycortisol

6b-Hydroxy-11-deoxycortisol

Cat. No.: B13863217
M. Wt: 362.5 g/mol
InChI Key: RVOXVZIZUGYSPL-KCQXYEKNSA-N
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Description

6b-Hydroxy-11-deoxycortisol is a derivative of 11-deoxycortisol, an endogenous glucocorticoid steroid hormone. It is a metabolic intermediate in the biosynthesis of cortisol, a crucial hormone involved in stress response, metabolism, and immune function . This compound plays a significant role in various physiological processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6b-Hydroxy-11-deoxycortisol typically involves the hydroxylation of 11-deoxycortisol. This process can be achieved using cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the hydroxylation at the 6b position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or cell culture systems that express the necessary cytochrome P450 enzymes. These systems can be optimized for large-scale production by controlling factors such as pH, temperature, and nutrient availability.

Chemical Reactions Analysis

Types of Reactions: 6b-Hydroxy-11-deoxycortisol can undergo various chemical reactions, including:

    Oxidation: Conversion to other hydroxylated derivatives.

    Reduction: Formation of reduced metabolites.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which may have distinct biological activities.

Scientific Research Applications

6b-Hydroxy-11-deoxycortisol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6b-Hydroxy-11-deoxycortisol involves its interaction with specific receptors and enzymes:

Comparison with Similar Compounds

Uniqueness: 6b-Hydroxy-11-deoxycortisol is unique due to its specific hydroxylation pattern, which imparts distinct biological properties and makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3/t13-,14+,15+,17-,19-,20+,21+/m1/s1

InChI Key

RVOXVZIZUGYSPL-KCQXYEKNSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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